Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C12H18F3NO3 . It has a molecular weight of 281.27 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H18F3NO3. It includes 12 carbon atoms, 18 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . Further analysis would require more specific information such as NMR or crystallography data.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 281.27 and a molecular formula of C12H18F3NO3 . Other properties such as boiling point and specific gravity are not provided in the available resources .Scientific Research Applications
Synthesis and Chemical Exploration
Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate and its derivatives are primarily explored in the context of chemical synthesis and development of novel compounds. Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to the chemical , highlighting its utility for further selective derivation and chemical exploration (Meyers et al., 2009). Similarly, Maton et al. (2010) discuss an efficient scalable route for synthesizing enantiomerically pure derivatives of this compound, demonstrating its relevance in chiral chemistry and large-scale production (Maton et al., 2010).
Applications in Medicinal Chemistry and Drug Design
The compound and its derivatives find applications in medicinal chemistry and drug design. Radchenko et al. (2010) synthesized amino acid analogues derived from 2-azaspiro[3.3]heptane, adding to the family of sterically constrained amino acids used in drug design (Radchenko et al., 2010). This highlights the compound's role in creating new avenues for pharmaceutical research and development.
Development of Novel Synthetic Methods
Research also focuses on developing novel synthetic methods using this compound derivatives. For instance, Wu et al. (2019) developed an efficient copper-tert-butyl hydroperoxide mediated intramolecular spirocyclization, showcasing innovative methodologies in organic synthesis (Wu et al., 2019).
Exploration in Organic Chemistry
The compound's derivatives are also extensively explored in various facets of organic chemistry. Harmsen et al. (2011) describe the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, illustrating the compound's versatility in creating new scaffolds for the preparation of substituted piperidines (Harmsen et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-9(2,3)19-8(17)16-6-10(7-16)4-11(18,5-10)12(13,14)15/h18H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDQMAXFXVWMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.